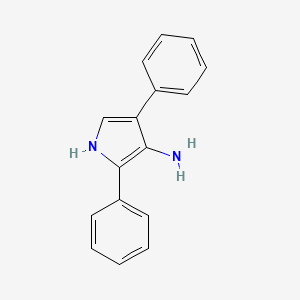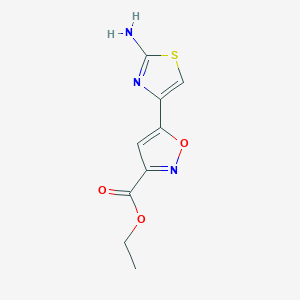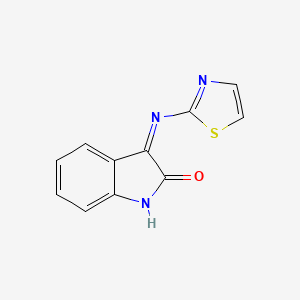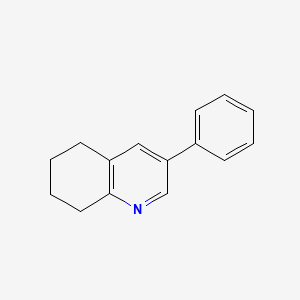methyl}(trimethyl)silane CAS No. 103559-10-0](/img/structure/B14330977.png)
{[(4-Chlorophenyl)sulfanyl](4-methylphenyl)methyl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is an organosilicon compound that features a unique combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane typically involves the reaction of 4-chlorothiophenol with 4-methylbenzyl chloride in the presence of a base, followed by the introduction of a trimethylsilyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Phenyl Derivatives: From reduction reactions.
Functionalized Silanes: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery.
Industry
In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its organosilicon structure imparts desirable properties such as thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane exerts its effects depends on its chemical transformations. For instance, in oxidation reactions, the sulfur atom can form reactive intermediates that interact with other molecules. In medicinal applications, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: An ester used in organic synthesis with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: A diketone that undergoes similar keto-enol tautomerism and nucleophilic substitution reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
What sets {(4-Chlorophenyl)sulfanylmethyl}(trimethyl)silane apart is its combination of a chlorophenyl group, a methylphenyl group, and a trimethylsilyl group. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
103559-10-0 |
|---|---|
Fórmula molecular |
C17H21ClSSi |
Peso molecular |
321.0 g/mol |
Nombre IUPAC |
[(4-chlorophenyl)sulfanyl-(4-methylphenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C17H21ClSSi/c1-13-5-7-14(8-6-13)17(20(2,3)4)19-16-11-9-15(18)10-12-16/h5-12,17H,1-4H3 |
Clave InChI |
OHUBGRAZSYRIRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C([Si](C)(C)C)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


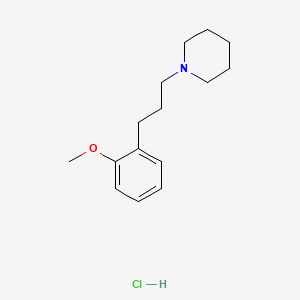
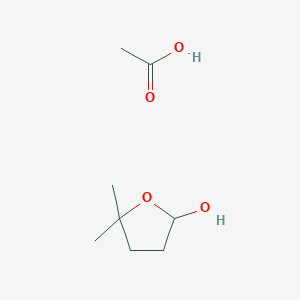
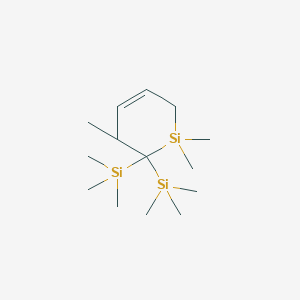
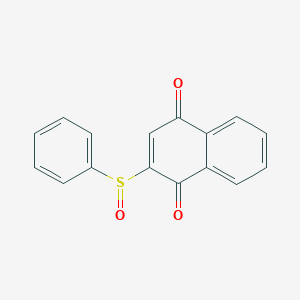

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
